molecular formula C11H13BrO4 B3281806 Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate CAS No. 74149-60-3

Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

Cat. No.: B3281806
CAS No.: 74149-60-3
M. Wt: 289.12 g/mol
InChI Key: XAILUAOAZBSIOE-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group, a hydroxy group, and a methoxy group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate typically involves the bromination of a suitable precursor. One common method is the bromination of ethyl 6-hydroxy-4-methoxybenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: The hydroxy group can participate in esterification reactions to form different esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

    Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Conversion to ethyl 2-(bromomethyl)-6-oxo-4-methoxybenzoate.

    Esterification: Formation of esters such as ethyl 2-(bromomethyl)-6-acetoxy-4-methoxybenzoate.

Scientific Research Applications

Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.

    Biological Studies: It can be used in studies to investigate the biological activity of brominated benzoates and their derivatives.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or nucleic acids, potentially altering their function. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    Ethyl 2-(bromomethyl)acrylate: Similar in structure but with an acrylate ester instead of a benzoate ester.

    4-Hydroxy-2-quinolones: Compounds with a hydroxy group and a quinolone ring, showing different biological activities.

    Boronic Acid Derivatives: Compounds containing boronic acid groups, used in medicinal chemistry for their unique properties.

Uniqueness: Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications. Its bromomethyl group allows for various substitution reactions, while the hydroxy and methoxy groups offer additional sites for functionalization. This makes it a valuable compound for developing new molecules with diverse applications.

Properties

IUPAC Name

ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-3-16-11(14)10-7(6-12)4-8(15-2)5-9(10)13/h4-5,13H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAILUAOAZBSIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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